2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid
Description
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid is an organic compound with the molecular formula C15H11ClO4 This compound is characterized by the presence of a carboxyl group, a chlorine atom, and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
2-(3-carboxy-4-chlorophenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-8-2-4-10(11(6-8)14(17)18)9-3-5-13(16)12(7-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGFNPMGCZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691704 | |
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-28-9 | |
| Record name | [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 4′-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261977-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-chloro-4-methylbenzoic acid.
Halogenation: The methyl group is selectively chlorinated using reagents such as sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom.
Carboxylation: The chlorinated intermediate undergoes a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) to introduce the carboxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of methoxy-substituted benzoic acids.
Scientific Research Applications
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom and methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
- 2-(3-Carboxy-4-chlorophenyl)-6-methylbenzoic acid
- 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
Uniqueness
2-(3-Carboxy-4-chlorophenyl)-5-methylbenzoic acid is unique due to the specific positioning of the carboxyl, chlorine, and methyl groups on the benzoic acid core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
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